molecular formula C37H64N4O18S B13410372 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide

Cat. No.: B13410372
M. Wt: 885.0 g/mol
InChI Key: RRHQYQQAOMVJLS-LLRKLLARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide” is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the attachment of the pentanoylamino group, and the glycosylation reactions to introduce the sugar moieties. Each step would require specific reagents and conditions, such as:

  • Formation of the thieno[3,4-d]imidazole core: This might involve cyclization reactions using sulfur-containing reagents.
  • Attachment of the pentanoylamino group: This could be achieved through amide bond formation using coupling reagents like EDCI or DCC.
  • Glycosylation reactions: These steps would involve the use of glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesizers and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The oxo group can be reduced to form hydroxyl groups.

    Substitution: The amide and glycosidic bonds can be targets for substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like nucleophiles (amines, alcohols) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving glycosylation.

    Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

    Industry: As a precursor for the synthesis of bioactive compounds or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could interact with enzymes involved in glycosylation or other biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide analogs with variations in the sugar moieties or the pentanoylamino group.
  • Other thieno[3,4-d]imidazole derivatives: with different substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and sugar moieties

Properties

Molecular Formula

C37H64N4O18S

Molecular Weight

885.0 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide

InChI

InChI=1S/C37H64N4O18S/c1-17-25(46)28(49)30(51)34(55-17)59-33-32(58-35-31(52)29(50)26(47)19(14-42)56-35)27(48)20(15-43)57-36(33)54-13-7-12-39-22(44)9-3-2-6-11-38-23(45)10-5-4-8-21-24-18(16-60-21)40-37(53)41-24/h17-21,24-36,42-43,46-52H,2-16H2,1H3,(H,38,45)(H,39,44)(H2,40,41,53)/t17-,18-,19+,20+,21-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+/m0/s1

InChI Key

RRHQYQQAOMVJLS-LLRKLLARSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CO)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

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